N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide
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Overview
Description
N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, a dioxothiolan ring, and a furan ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: This step involves the reaction of a suitable thiol with an oxidizing agent to form the dioxothiolan ring.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halide.
Furan Ring Attachment: The furan ring is attached via a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxothiolan ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring, converting it to dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrofuran or tetrahydrofuran derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, providing insights into molecular recognition processes.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The dioxothiolan ring may interact with thiol groups in proteins, while the furan ring could participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-2-ylmethyl(methyl)amino]acetamide: Similar structure but with a different position of the furan ring.
N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[thiophen-3-ylmethyl(methyl)amino]acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide is unique due to its specific combination of functional groups and ring systems. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-18(10-14-6-8-23-12-14)11-17(20)19(15-4-2-3-5-15)16-7-9-24(21,22)13-16/h6,8,12,15-16H,2-5,7,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBLZGWZSCQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)CC(=O)N(C2CCCC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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